2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide
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Overview
Description
2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is a member of the isothiazolidine family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage.
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of its targets . This interaction leads to changes in the function of these kinases, affecting their ability to regulate cell cycle progression and respond to DNA damage.
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and DNA damage response. The inhibition of CHK1, CHK2, and SGK kinases disrupts these pathways, leading to cell cycle arrest and impaired DNA repair .
Result of Action
The molecular and cellular effects of the compound’s action include cell cycle arrest and impaired DNA repair . These effects can lead to cell death, particularly in cancer cells that rely on these kinases for survival and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide typically involves the reaction of indazole derivatives with isothiazolidine dioxide precursors under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Indazol-6-yl)isothiazolidine 1,1-dioxide
- 2-(1H-Indazol-5-yl)isothiazolidine 1,1-dioxide
Uniqueness
2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .
Properties
IUPAC Name |
2-(1H-indazol-6-yl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c14-16(15)5-1-4-13(16)9-3-2-8-7-11-12-10(8)6-9/h2-3,6-7H,1,4-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTOANJZYFHWLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC3=C(C=C2)C=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640009 |
Source
|
Record name | 2-(1H-Indazol-6-yl)-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-42-5 |
Source
|
Record name | 2-(1H-Indazol-6-yl)-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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